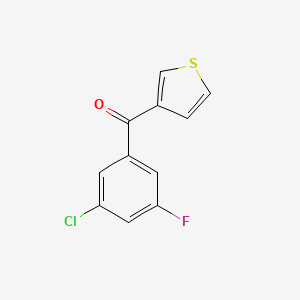
3-(3-Chloro-5-fluorobenzoyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-5-fluorobenzoyl)thiophene is an organic compound with the molecular formula C11H6ClFOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a benzoyl group substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-5-fluorobenzoyl)thiophene typically involves the acylation of thiophene with 3-chloro-5-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Thiophene+3-chloro-5-fluorobenzoyl chlorideAlCl3
生物活性
3-(3-Chloro-5-fluorobenzoyl)thiophene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
This compound is characterized by its thiophene ring substituted with a chlorinated and fluorinated benzoyl group. Its molecular structure contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The specific substituents on the thiophene ring influence its electronic properties, which in turn affect its binding affinity and selectivity towards these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with G-protein coupled receptors, leading to alterations in cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its ability to inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (breast cancer) | 12.9 | Inhibition of CA IX and XII |
| A431 (skin cancer) | 15.4 | Suppression of hypoxia-induced CA IX expression |
The compound exhibits selective cytotoxicity, particularly under hypoxic conditions, which is significant for targeting tumor microenvironments.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Preliminary studies suggest it may inhibit bacterial growth through disruption of cell membrane integrity.
Comparative Studies
When compared to similar compounds, such as 3-(4-chlorobenzoyl)thiophene and other fluorinated thiophenes, this compound shows enhanced potency in both anticancer and antimicrobial activities.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 12.9 | Anticancer |
| 3-(4-chlorobenzoyl)thiophene | 25.0 | Anticancer |
| 3-(2-fluorobenzoyl)thiophene | 30.0 | Anticancer |
Case Studies
- Study on MCF7 Cells : A detailed study evaluated the effects of this compound on MCF7 breast cancer cells under normoxic and hypoxic conditions, revealing a significant reduction in cell viability at concentrations as low as 12.9 µM.
- Antimicrobial Evaluation : Another study assessed the compound's efficacy against E. coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating promising antimicrobial properties.
特性
IUPAC Name |
(3-chloro-5-fluorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFOS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMFLFKQAWPSAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641852 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-44-3 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













